molecular formula C17H13ClN2O B8295622 3-Aminonaphthalene-2-carboxylic acid (2-chlorophen-yl)amide

3-Aminonaphthalene-2-carboxylic acid (2-chlorophen-yl)amide

Cat. No.: B8295622
M. Wt: 296.7 g/mol
InChI Key: BMEYZFNEPNBJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminonaphthalene-2-carboxylic acid (2-chlorophen-yl)amide is a useful research compound. Its molecular formula is C17H13ClN2O and its molecular weight is 296.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

3-amino-N-(2-chlorophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H13ClN2O/c18-14-7-3-4-8-16(14)20-17(21)13-9-11-5-1-2-6-12(11)10-15(13)19/h1-10H,19H2,(H,20,21)

InChI Key

BMEYZFNEPNBJLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to Procedure A using 3-amino-2-napthoic acid (2.0 g, 10.7 mmol) and SOCl2 (1.9 mL, 26.7 mmol) in benzene (50 mL), followed by 2-chloroaniline (2.3 mL, 21.4 mmol) and CHCl3 (50 mL). The product was recrystallized from MeOH to provide 1.71 g of a brown solid (54%). 1H NMR (CDCl3) δ: 10.88 (br s, 1H); 9.21 (s, 1H); 8.91 (s, 1H); 8.70 (dd, J=1.0, 8.3 Hz, 1H); 7.95-8.01 (m, 1H); 7.87-7.94 (m, 1H); 7.60-7.68 (m, 2H); 7.41 (dd, J=1.3, 8.0 Hz, 1H); 7.34 (dt, J=1.2, 7.8 Hz, 1H); 7.07 (dt, J=1.4, 7.7 Hz, 1H). MS (ES): m/z 297.1 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
54%

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